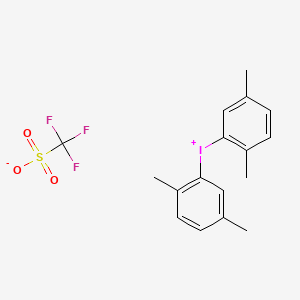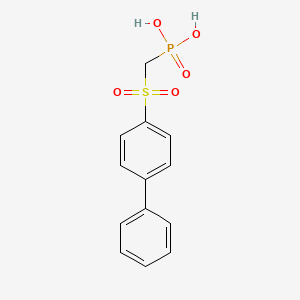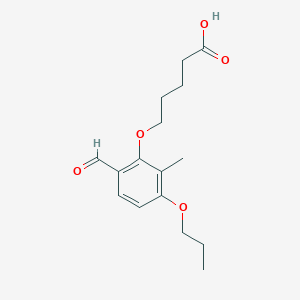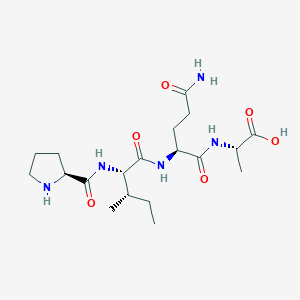![molecular formula C42H28 B12532354 10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene CAS No. 865435-29-6](/img/structure/B12532354.png)
10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene is a complex organic compound known for its unique structural properties It consists of a biphenyl group, a naphthalene group, and a phenyl group attached to an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acids and halides are used as starting materials. The reaction is catalyzed by palladium complexes under mild conditions, often in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, nitro compounds, and other electrophiles in the presence of Lewis acids.
Major Products
The major products formed from these reactions include various substituted anthracenes, biphenyls, and naphthalenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene has a wide range of applications in scientific research:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Photonics: Employed in the development of photonic devices, including lasers and optical sensors.
Materials Science: Utilized in the synthesis of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene involves its interaction with various molecular targets and pathways. In organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons and holes within the device. The presence of multiple aromatic rings enhances its ability to participate in π-π stacking interactions, which are crucial for its electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-yl-phenyl-methanone: Similar in structure but lacks the biphenyl group.
Naphthalen-1-yl-acetic acid: Contains a naphthalene group but differs in functional groups and overall structure
Uniqueness
10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene is unique due to its combination of biphenyl, naphthalene, and phenyl groups attached to an anthracene core. This unique structure imparts distinct electronic and optical properties, making it highly valuable in advanced material applications .
Propiedades
Número CAS |
865435-29-6 |
|---|---|
Fórmula molecular |
C42H28 |
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
9-naphthalen-1-yl-2-phenyl-10-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C42H28/c1-3-12-29(13-4-1)31-22-24-33(25-23-31)41-37-19-9-10-20-38(37)42(36-21-11-17-32-16-7-8-18-35(32)36)40-28-34(26-27-39(40)41)30-14-5-2-6-15-30/h1-28H |
Clave InChI |
BAIRJMQVQNROHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)

![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)


![4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-](/img/structure/B12532309.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol](/img/structure/B12532318.png)
![7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-](/img/structure/B12532321.png)

![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)

